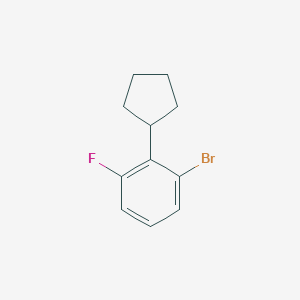

1-Bromo-2-cyclopentyl-3-fluorobenzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12BrF |

|---|---|

Molecular Weight |

243.11 g/mol |

IUPAC Name |

1-bromo-2-cyclopentyl-3-fluorobenzene |

InChI |

InChI=1S/C11H12BrF/c12-9-6-3-7-10(13)11(9)8-4-1-2-5-8/h3,6-8H,1-2,4-5H2 |

InChI Key |

MZVFBZYWLWEJGU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C2=C(C=CC=C2Br)F |

Origin of Product |

United States |

Chemical Reactivity and Advanced Functionalization Strategies of 1 Bromo 2 Cyclopentyl 3 Fluorobenzene

Carbon-Halogen Bond Transformations

The carbon-bromine bond in 1-Bromo-2-cyclopentyl-3-fluorobenzene is the primary site for chemical modification. Its reactivity is modulated by the adjacent bulky cyclopentyl group, which can present steric challenges, and the ortho-fluorine atom, which influences the electron density of the aromatic ring through its inductive and mesomeric effects. These characteristics necessitate carefully optimized conditions for successful bond-forming reactions.

Transition-metal catalysis, particularly with palladium, offers a powerful toolkit for forming new carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom. The choice of catalyst, ligand, and reaction conditions is crucial to overcome the steric hindrance and achieve high yields.

The Suzuki-Miyaura reaction is a preeminent method for creating aryl-aryl bonds by coupling an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. bohrium.comthieme-connect.de For a substrate like this compound, the steric bulk of the ortho-cyclopentyl group is a significant factor. Modern catalyst systems employing sterically demanding and electron-rich phosphine (B1218219) ligands are essential to facilitate the oxidative addition of the palladium(0) catalyst to the sterically encumbered C-Br bond and to promote the subsequent reductive elimination step. The reaction's success is governed by both steric and electronic parameters. bohrium.com

The reaction of this compound with various arylboronic acids is expected to yield novel biaryl compounds. The selection of a suitable catalyst system is paramount. For sterically demanding couplings, catalyst systems such as those based on ligands like SPhos, XPhos, or Buchwald's biaryl phosphine ligands, in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, are often required.

| Aryl Bromide Substrate | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield |

|---|---|---|---|---|---|

| 1-Bromo-2-methyl-3-fluorobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | High |

| 1-Bromo-2-isopropylbenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | Excellent |

| 1-Bromo-2,6-dimethylbenzene | Napthylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | Good |

The palladium-catalyzed Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides. wikipedia.org This reaction allows for the formation of C-N bonds with a wide range of primary and secondary amines. organic-chemistry.org For this compound, the steric hindrance around the bromine atom necessitates the use of specialized, bulky phosphine ligands. wikipedia.org These ligands, such as Josiphos, RuPhos, or BrettPhos, form highly active catalysts that can overcome the steric barrier and facilitate the coupling of even challenging substrates. researchgate.net

The reaction involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the arylamine product and regenerate the catalyst. libretexts.org The choice of base, typically a strong, non-nucleophilic one like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is critical for the reaction's success. libretexts.org

| Aryl Bromide Substrate | Amine | Catalyst/Ligand | Base | Solvent | Yield |

|---|---|---|---|---|---|

| 1-Bromo-2-isopropylbenzene | Morpholine | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | High |

| 1-Bromo-2-methyl-3-fluorobenzene | Aniline (B41778) | Pd(OAc)₂ / BrettPhos | K₃PO₄ | Dioxane | Good |

| 1-Bromo-2,6-diisopropylbenzene | n-Butylamine | Pd₂(dba)₃ / tBuXPhos | LHMDS | THF | Moderate |

The Sonogashira coupling reaction is a powerful method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne, creating arylalkyne structures. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orglibretexts.org For this compound, the reaction would yield a 1-(alkynyl)-2-cyclopentyl-3-fluorobenzene derivative.

Given the steric hindrance, reaction conditions must be carefully chosen. Bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can enhance the efficiency of the palladium catalyst. libretexts.org Copper-free Sonogashira protocols have also been developed, which can sometimes offer advantages in terms of substrate scope and operational simplicity. The reactivity of aryl halides in Sonogashira coupling generally follows the order I > Br > Cl. wikipedia.org

| Aryl Bromide Substrate | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent |

|---|---|---|---|---|---|

| 1-Bromo-2-methylbenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | THF |

| 1-Bromo-3-fluorobenzene (B1666201) | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene |

| 1-Bromo-2-ethylbenzene | 1-Hexyne | Pd(OAc)₂ / SPhos | None (Cu-free) | Cs₂CO₃ | DMF |

Copper-catalyzed borylation allows for the direct conversion of the C–Br bond to a C–B bond, yielding a boronic acid ester. This transformation is highly valuable as the product, a 2-cyclopentyl-3-fluorophenylboronic acid derivative, can be used in subsequent Suzuki-Miyaura couplings. The reaction typically involves treating the aryl bromide with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a copper(I) catalyst and a suitable ligand.

For this compound, the reaction is expected to proceed with high regioselectivity at the carbon-bromine bond, an ipso-borylation. The C–F and C–H bonds are significantly less reactive under these conditions. The choice of ligand, such as Xantphos or PCy₃, can be critical in achieving high yields and preventing side reactions. nih.gov The resulting boronic ester is a stable, versatile intermediate for further functionalization.

| Aryl Halide | Boron Source | Copper Catalyst | Ligand | Base | Solvent |

|---|---|---|---|---|---|

| Bromobenzene | B₂(pin)₂ | CuCl | Xantphos | KOAc | Dioxane |

| 1-Bromo-4-fluorobenzene | B₂(pin)₂ | CuI | PCy₃ | K₂CO₃ | Toluene |

| 1-Iodo-2-methylbenzene | B₂(pin)₂ | Cu(OAc)₂ | dppf | NaOtBu | DMF |

Halogen-lithium exchange is a powerful, kinetically controlled reaction for generating organolithium reagents from organic halides. wikipedia.org The reaction involves treating the aryl bromide with an alkyllithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), typically at very low temperatures (e.g., -78 °C) in an ethereal solvent like THF or diethyl ether. harvard.edu The rate of exchange follows the trend I > Br > Cl, making aryl bromides excellent substrates for this transformation. wikipedia.orgprinceton.edu

Treating this compound with n-BuLi would rapidly and selectively generate the corresponding organolithium intermediate, 2-cyclopentyl-3-fluorophenyllithium. This highly reactive species can then be trapped with a wide variety of electrophiles to introduce new functional groups. The presence of the ortho-fluorine atom can potentially direct lithiation through chelation, although the halogen-metal exchange is expected to be much faster than direct deprotonation (ortho-lithiation). youtube.com This method provides access to a diverse range of derivatives that are not easily accessible through other means.

| Step 1: Reagent | Intermediate | Step 2: Electrophile (E) | Final Product |

|---|---|---|---|

| n-BuLi | 2-Cyclopentyl-3-fluorophenyllithium | CO₂ | 2-Cyclopentyl-3-fluorobenzoic acid |

| t-BuLi | 2-Cyclopentyl-3-fluorophenyllithium | DMF | 2-Cyclopentyl-3-fluorobenzaldehyde |

| n-BuLi | 2-Cyclopentyl-3-fluorophenyllithium | (CH₃)₂CO (Acetone) | 2-(2-Cyclopentyl-3-fluorophenyl)propan-2-ol |

| n-BuLi | 2-Cyclopentyl-3-fluorophenyllithium | B(OMe)₃ | 2-Cyclopentyl-3-fluorophenylboronic acid |

Transition-Metal-Catalyzed Cross-Coupling Reactions

Carbon-Hydrogen Bond Functionalization at Ortho, Meta, and Para Positions

Direct C-H bond functionalization has emerged as a powerful tool in organic synthesis, offering a more atom- and step-economical approach to creating complexity in molecules. sigmaaldrich.com The regioselectivity of these reactions on a polysubstituted benzene (B151609) like this compound is a delicate balance of electronic effects, steric hindrance, and the directing influence of the existing substituents. fiveable.me

Directed C-H Activation and Arylation Strategies

Directed C-H activation utilizes a functional group already present in the molecule to chelate to a metal catalyst, bringing the catalyst into proximity with a specific C-H bond and thereby ensuring high regioselectivity. sigmaaldrich.com

Palladium-catalyzed C-H arylation is a prominent method for forming C-C bonds. rsc.org In fluorobenzene (B45895) derivatives, the fluorine atom can act as a directing group. Research has shown that in ortho-substituted fluorobenzenes, palladium-catalyzed C-H bond arylation can occur regioselectively at the other position ortho to the fluorine atom (the C3 position). nih.gov For this compound, this would correspond to the C4 position. The reaction typically proceeds well with a diphosphine-palladium catalyst and a PivOK/DMA catalytic system. nih.gov A variety of aryl bromides, including those with electron-withdrawing groups and heteroaryl bromides, are often well-tolerated as coupling partners. nih.gov The bulky cyclopentyl group at the C2 position would likely exert a significant steric influence, potentially favoring arylation at the less hindered C6 position (para to the fluorine). The interplay between the directing effect of the fluorine and the steric hindrance of the cyclopentyl group would be a critical factor in determining the final regiochemical outcome.

| Position | Directing Influence | Steric Influence | Predicted Reactivity |

| C4 | Ortho to Fluorine (directing) | Meta to Cyclopentyl (less hindered) | Potentially favored by fluorine direction. |

| C6 | Para to Fluorine | Ortho to Cyclopentyl (hindered) | Steric hindrance from the cyclopentyl group may disfavor this position. |

Achieving meta-selective C-H functionalization is a significant challenge because classical directing group strategies typically favor ortho-functionalization. acs.org Traceless directing groups (TDGs) offer an elegant solution to this problem. rsc.orgresearchgate.net These groups can be installed, direct a C-H functionalization at a remote position, and then be removed in a one-pot fashion. rsc.org A notable strategy for the meta-arylation of fluoroarenes involves a traceless directing group relay. rsc.org In this approach, CO2 can be used as a transient directing group to facilitate a palladium-catalyzed arylation meta to the fluorine atom before it is released. rsc.org This method has demonstrated compatibility with various functional groups and substitution patterns. rsc.org For this compound, this strategy could potentially enable selective functionalization at the C5 position, which is meta to the fluorine.

Radical-Mediated Functionalization Reactions

Radical-mediated reactions provide an alternative pathway for C-H functionalization and are often complementary to transition metal-catalyzed methods. nih.gov The generation of radical cations from substituted benzenes can be achieved through methods like pulse radiolysis in aqueous media. dtu.dk The stability and reactivity of these radical cations are influenced by the substituents on the aromatic ring. nih.gov Radical functionalization of alkenes has been extensively studied, providing a powerful tool for transforming simple alkenes into more complex molecules. acs.org While direct radical-mediated C-H functionalization of the aromatic ring of this compound is less commonly documented for this specific substrate, the principles of radical chemistry suggest that the electronic nature of the substituents would influence the site of radical attack. The fluorine and bromine atoms, being electron-withdrawing, would deactivate the ring towards electrophilic radical attack, while the cyclopentyl group is weakly activating.

Cyclopentyl Group Reactivity and its Influence on Aromatic Functionalization

The cyclopentyl group primarily exerts its influence through steric and electronic effects.

Steric Effects: The bulky nature of the cyclopentyl group significantly hinders access to the adjacent ortho positions (C3 and C1, which are already substituted). This steric hindrance can direct incoming reagents to the less crowded positions of the aromatic ring. numberanalytics.com In reactions like palladium-catalyzed C-H arylation, this steric bulk can play a decisive role in the regioselectivity, potentially overriding electronic directing effects to favor substitution at more accessible sites.

Modifications of the Cyclopentyl Ring (e.g., Oxidation, Unsaturations)

The cyclopentyl substituent attached to the this compound core offers a reactive site that can be chemically modified to introduce further functionalization. These modifications primarily target the benzylic position of the cyclopentyl ring, which is activated by the adjacent aromatic system.

Oxidation: The benzylic carbon of the cyclopentyl ring is susceptible to oxidation. libretexts.orglibretexts.org While specific studies on this compound are not prevalent in the literature, analogous reactions with other alkylbenzenes provide insight into the expected reactivity. numberanalytics.com Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), under acidic conditions, are known to cleave the alkyl side chain at the benzylic position, leading to the formation of a carboxylic acid. numberanalytics.com In the case of this compound, this would likely result in the formation of 2-bromo-6-fluorobenzoic acid, with the cyclopentyl ring being cleaved.

For a more controlled oxidation, milder reagents can be employed to target the benzylic C-H bond. For instance, oxidation to a ketone (cyclopentanone derivative) could potentially be achieved using reagents like N-hydroxyphthalimide (NHPI) in the presence of a co-catalyst.

Unsaturations: The introduction of unsaturations, such as a double bond, into the cyclopentyl ring can create new opportunities for functionalization. A common strategy to achieve this is through a two-step process involving benzylic bromination followed by elimination.

First, benzylic bromination can be accomplished using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or under UV light. reddit.com This reaction would selectively introduce a bromine atom at the benzylic position of the cyclopentyl ring. Subsequent treatment of the resulting benzylic bromide with a strong base, such as potassium tert-butoxide (t-BuOK), would then induce an elimination reaction, leading to the formation of a double bond within the cyclopentyl ring, yielding a cyclopentenyl-substituted benzene derivative. reddit.com

| Modification | Reagents and Conditions | Expected Product |

| Oxidation (Cleavage) | 1. KMnO₄, H₂O, heat2. H₃O⁺ | 2-Bromo-6-fluorobenzoic acid |

| Unsaturations | 1. NBS, CCl₄, light2. t-BuOK, heat | 1-Bromo-2-(1-cyclopentenyl)-3-fluorobenzene |

Electronic and Steric Modulatory Effects of the Cyclopentyl Substituent

The cyclopentyl group at the C2 position of the benzene ring in this compound exerts both electronic and steric effects that modulate the reactivity of the aromatic ring.

Steric Effects: The cyclopentyl group is a bulky substituent, and its presence at the C2 position introduces significant steric hindrance. numberanalytics.comnumberanalytics.comyoutube.com This steric bulk can influence the regioselectivity of reactions involving the aromatic ring by impeding the approach of reagents to the ortho positions (C1 and C3). nih.gov For instance, in electrophilic aromatic substitution reactions, attack at the less sterically hindered para position (C5) would likely be favored over the more hindered ortho positions. The steric hindrance from the cyclopentyl group can also affect the rate of reactions, potentially slowing them down by making the transition state more crowded and energetically unfavorable. numberanalytics.comnumberanalytics.comyoutube.com

| Effect | Description | Influence on Reactivity |

| Electronic | Weakly electron-donating inductive effect. | Modestly activates the aromatic ring towards electrophilic substitution. |

| Steric | Bulky group causing steric hindrance. | Directs incoming groups to less hindered positions (para) and can decrease reaction rates. |

Generation and Trapping of Aryne Intermediates from this compound Analogs

Analogs of this compound are potential precursors for the generation of highly reactive benzyne (B1209423) intermediates. The ortho-disposition of the bromo and fluoro substituents is key to this transformation.

In situ Formation of Benzyne Species

Benzyne intermediates can be generated from 1-bromo-2-fluorobenzene (B92463) derivatives through an elimination-addition mechanism. makingmolecules.comchemistrysteps.comlibretexts.orglibretexts.org This process typically involves treatment with a strong base, such as sodium amide (NaNH₂) or an organolithium reagent like n-butyllithium (n-BuLi). stackexchange.comyoutube.com The strong base abstracts the proton ortho to the fluorine atom (at the C3 position in a generic 1-bromo-2-fluorobenzene), which is the most acidic proton due to the inductive effect of the adjacent fluorine. This is followed by the elimination of lithium bromide to form the benzyne. makingmolecules.comchemistrysteps.comlibretexts.orglibretexts.org

In the context of a this compound analog (where the cyclopentyl group would be at a different position to allow for benzyne formation from the bromo and fluoro groups), the bulky cyclopentyl group could influence the rate of benzyne formation due to steric hindrance affecting the approach of the base. A milder method for generating benzynes from 1-bromo-2-fluorobenzene precursors involves the use of magnesium, which proceeds via a Grignard-like intermediate. stackexchange.comcolumbia.eduucalgary.ca

Diels-Alder Cycloaddition Reactions of Benzyne with Dienophiles

Once generated, the highly strained triple bond of the benzyne intermediate is a powerful dienophile and can be readily trapped in situ by a variety of dienes in a [4+2] cycloaddition reaction, commonly known as the Diels-Alder reaction. stackexchange.comwikipedia.orgvaia.commasterorganicchemistry.com This reaction provides a versatile method for the construction of complex, fused-ring systems. ucalgary.ca

For a benzyne generated from a this compound analog, its reaction with a suitable diene, such as furan (B31954) or cyclopentadiene, would lead to the formation of a bicyclic adduct containing an aromatic ring. The presence of the cyclopentyl substituent on the benzyne intermediate would be carried over into the final Diels-Alder adduct. The regioselectivity of the cycloaddition could be influenced by the electronic and steric properties of the cyclopentyl group.

| Diene | Dienophile | Expected Product Structure |

| Furan | Benzyne intermediate from a this compound analog | A cyclopentyl-substituted 1,4-epoxynaphthalene (B14758370) derivative |

| Cyclopentadiene | Benzyne intermediate from a this compound analog | A cyclopentyl-substituted dibenzobarrelene derivative |

Mechanistic Investigations and Reaction Pathway Elucidation

Elucidation of Rate-Determining Steps via Kinetic Studies

The kinetic isotope effect (KIE) is a powerful tool for probing the nature of the transition state of the rate-determining step. It is defined as the ratio of the reaction rate of a molecule with a lighter isotope to that of the same molecule with a heavier isotope at the same atomic position (k_light/k_heavy). A primary KIE is observed when a bond to the isotopically substituted atom is broken or formed in the RDS.

For reactions involving 1-bromo-2-cyclopentyl-3-fluorobenzene, cleavage of the C-Br or C-F bond is often a key step. A significant primary ¹³C KIE at the carbon atom attached to the halogen would indicate that the carbon-halogen bond is being cleaved in the rate-determining step. For instance, in the Suzuki-Miyaura cross-coupling reaction, a well-studied transformation for aryl halides, the oxidative addition of the aryl halide to a palladium(0) catalyst is often the first irreversible step. Studies on analogous aryl bromides have shown a significant normal ¹³C KIE at the carbon atom bonded to bromine, confirming that C-Br bond cleavage is part of the RDS. pitt.edu

A KIE value greater than 1 (k_light > k_heavy) is termed a "normal" KIE and is typical for bond cleavage, as the vibrational frequency of the bond is lower in the transition state. Conversely, an "inverse" KIE (k_light < k_heavy) can occur when a bond becomes stiffer in the transition state.

Table 1: Representative ¹³C Kinetic Isotope Effect for C-Br Bond Activation in an Analogous System

| Reaction | Substrate | Isotopic Position | Experimental KIE (k¹²/k¹³) | Implication for Rate-Determining Step |

| Suzuki-Miyaura Coupling | 4-Bromotoluene | C-Br | 1.020 | C-Br bond cleavage is part of the RDS |

Data sourced from a study on the Pd(PPh₃)₄-catalyzed Suzuki-Miyaura reaction of aryl bromides. pitt.edu

Analysis of Substituent Electronic and Steric Effects on Reactivity

The cyclopentyl and fluorine substituents on the benzene (B151609) ring of this compound exert significant electronic and steric effects that influence its reactivity. The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). It also possesses lone pairs that can be donated to the ring via a resonance effect (+M), although this is generally weaker than its inductive effect. The cyclopentyl group is an alkyl substituent, which is generally considered to be weakly electron-donating through an inductive effect (+I). The bromine atom also has a -I and a +M effect, with the inductive effect typically dominating. The interplay of these effects, along with the steric bulk of the cyclopentyl group, will dictate the rate and regioselectivity of reactions such as nucleophilic aromatic substitution (SNAr).

The Hammett equation, log(k/k₀) = ρσ, provides a quantitative means to correlate the reaction rates of substituted aromatic compounds with the electronic properties of their substituents. In this equation, k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant (which depends on the substituent and its position), and ρ is the reaction constant (which is characteristic of the reaction and its sensitivity to electronic effects).

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (negative charge buildup in the transition state), while a negative ρ value signifies that electron-donating groups accelerate the reaction (positive charge buildup in the transition state). For a nucleophilic aromatic substitution reaction on a system analogous to this compound, a large positive ρ value would be expected, as the reaction proceeds through a negatively charged intermediate (Meisenheimer complex) that is stabilized by electron-withdrawing groups. For instance, the reaction of 4-substituted 2-nitrobromobenzenes with piperidine (B6355638) exhibits a large positive ρ value, indicating a significant buildup of negative charge in the transition state, consistent with an SNAr mechanism. researchgate.net

Table 2: Illustrative Hammett Plot Data for an SNAr Reaction of Substituted Bromobenzenes with Piperidine

| Substituent (X) at 4-position | Substituent Constant (σ_p) | Rate Constant (k) (L mol⁻¹ s⁻¹) | log(k/k₀) |

| H | 0.00 | 1.7 x 10⁻⁵ | 0.00 |

| Cl | 0.23 | 7.5 x 10⁻⁵ | 0.64 |

| Br | 0.23 | 8.0 x 10⁻⁵ | 0.67 |

| I | 0.18 | 6.5 x 10⁻⁵ | 0.58 |

| NO₂ | 0.78 | 1.2 x 10⁻² | 2.85 |

Data is illustrative and based on the principles of Hammett analysis for SNAr reactions. The reaction constant (ρ) for this type of reaction is typically large and positive. researchgate.net

Identification and Characterization of Transient Reactive Intermediates

Many reactions of aryl halides proceed through highly reactive, short-lived intermediates. Identifying and characterizing these species is crucial for a complete mechanistic understanding.

Cryogenic trapping is a technique used to stabilize reactive intermediates at very low temperatures (e.g., in an inert gas matrix like argon at ~10 K), allowing for their characterization by spectroscopic methods such as infrared (IR), UV-Vis, and nuclear magnetic resonance (NMR) spectroscopy.

In reactions of this compound under strongly basic conditions, an elimination-addition mechanism via a benzyne (B1209423) intermediate is plausible. This intermediate, a dehydrobenzene, contains a highly strained formal triple bond within the aromatic ring. The benzyne intermediate is extremely reactive but can be trapped and characterized at cryogenic temperatures. For example, m-benzyne has been generated from various precursors and its IR spectrum recorded in a low-temperature matrix. The observed vibrational frequencies can be compared with those predicted by computational methods to confirm its structure.

Table 3: Representative Spectroscopic Data for a Matrix-Isolated Benzyne Intermediate

| Intermediate | Matrix | Spectroscopic Method | Key Vibrational Frequencies (cm⁻¹) |

| m-Benzyne | Argon | IR Spectroscopy | 2085, 1610, 1445, 1260 |

| o-Benzyne | Argon | IR Spectroscopy | 2086, 1607, 1479, 1045 |

Data is for unsubstituted benzyne isomers and is sourced from matrix isolation studies. smu.edu

Furthermore, ¹³C NMR spectroscopy can be a powerful tool for characterizing aryne intermediates, with the sp-hybridized carbons of the "triple bond" exhibiting characteristic chemical shifts.

Understanding Single-Electron Transfer (SET) Processes in C-F and C-Br Bond Activation

In addition to polar (two-electron) mechanisms, the cleavage of C-F and C-Br bonds can also be initiated by a single-electron transfer (SET) from a suitable donor (a reductant). This process generates a radical anion intermediate, which can then fragment to produce an aryl radical and a halide anion. SET mechanisms are particularly relevant in photoredox and electrochemical reactions.

The feasibility of a SET process is determined by the reduction potential of the aryl halide and the oxidation potential of the electron donor. Aryl bromides are generally easier to reduce than the corresponding aryl fluorides, making the C-Br bond more susceptible to reductive cleavage via SET. The presence of electron-withdrawing groups on the aromatic ring lowers the reduction potential, making the SET process more favorable. The fluorine atom in this compound, with its strong -I effect, would lower the reduction potential of the molecule, making it more susceptible to SET-initiated reactions compared to non-fluorinated analogs.

The excited state of a photosensitizer or a sufficiently negative potential at an electrode can provide the driving force for the electron transfer. For instance, the excited state of certain organic dyes or metal complexes can have reduction potentials sufficiently negative to reduce even electron-rich aryl halides.

Table 4: Representative Reduction Potentials of Halobenzenes

| Compound | Reduction Potential (V vs. SCE in DMF) |

| Fluorobenzene (B45895) | -2.97 |

| Chlorobenzene | -2.78 |

| Bromobenzene | -2.55 |

| Iodobenzene | -2.23 |

Data illustrates the trend in reduction potentials for halobenzenes, showing that reduction becomes easier with increasing atomic weight of the halogen. rsc.org

Computational and Theoretical Chemistry Studies of 1 Bromo 2 Cyclopentyl 3 Fluorobenzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure and predict the reactivity of organic molecules. For 1-Bromo-2-cyclopentyl-3-fluorobenzene, DFT calculations can elucidate how the interplay of the bromo, fluoro, and cyclopentyl substituents influences the geometry and electron distribution of the benzene (B151609) ring.

DFT calculations, often using functionals like B3LYP in conjunction with basis sets such as 6-311+G(d,p), can accurately predict key structural parameters. acs.orgfurman.edu For instance, the C-F, C-Br, and C-C bond lengths and the dihedral angle of the cyclopentyl group relative to the aromatic ring can be determined. These geometric parameters are fundamental to understanding the molecule's stability and steric profile.

Furthermore, DFT is employed to calculate electronic properties that are crucial for predicting reactivity. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize electron-rich and electron-poor regions, identifying likely sites for electrophilic and nucleophilic attack.

| Property | Predicted Value Range | Significance in Reactivity |

|---|---|---|

| HOMO Energy | -6.5 to -7.5 eV | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | -0.5 to 0.5 eV | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 6.0 to 8.0 eV | Correlates with chemical stability. |

| Dipole Moment | 1.5 to 2.5 D | Influences solubility and intermolecular interactions. |

Quantum Chemical Calculations on Reaction Pathways, Transition States, and Energy Barriers

Quantum chemical calculations are indispensable for mapping out the potential energy surfaces of chemical reactions involving this compound. These calculations can identify the structures of transition states and intermediates, as well as determine the activation energies (energy barriers) for different reaction pathways. This information is critical for understanding reaction mechanisms and predicting product distributions.

For this molecule, key reactions of interest include nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. High-level quantum chemical methods can be used to model these processes. nih.gov For example, in a potential nucleophilic aromatic substitution, calculations can compare the energy barriers for displacing the bromide versus the fluoride (B91410), providing insight into the selectivity of the reaction. Given the high strength of the C-F bond, its activation is a significant challenge. chem8.org Theoretical studies can elucidate mechanisms that facilitate this process, such as those promoted by transition metals. researchgate.net

By calculating the Gibbs free energy of activation (ΔG‡), chemists can predict the feasibility and rate of a proposed reaction step. Comparing the ΔG‡ for competing pathways allows for a prediction of the major product, which is a primary goal of such theoretical investigations.

Multiscale Modeling Approaches (e.g., ONIOM) for Complex Reaction Systems

When studying reactions in realistic environments, such as in solution or within a large enzyme or catalyst system, the computational cost of treating the entire system with high-level quantum mechanics becomes prohibitive. Multiscale modeling approaches, like the "Our own N-layered Integrated molecular Orbital and molecular Mechanics" (ONIOM) method, address this challenge. These methods combine the accuracy of quantum mechanics (QM) for the reactive core with the efficiency of molecular mechanics (MM) for the surrounding environment. ringelab.com

For a reaction involving this compound, an ONIOM calculation would treat the substrate and the essential parts of a catalyst (e.g., the metal center and its direct ligands) with a QM method. The rest of the system, including solvent molecules and peripheral parts of the catalyst, would be described using a less computationally demanding MM force field. This approach allows for the inclusion of environmental effects, such as solvation and steric hindrance from bulky ligands, which can significantly influence reaction outcomes. llnl.gov Multiscale modeling is particularly valuable for understanding complex catalytic cycles where the substrate interacts with a large and intricate catalyst assembly.

Computational Prediction of Regioselectivity and Stereoselectivity in Functionalization Reactions

The prediction of regioselectivity—which position on the molecule will react—is a central challenge in organic synthesis. For this compound, there are several potential sites for reaction on the aromatic ring. Computational chemistry offers powerful tools to predict the outcome of such reactions. rsc.org

The directing effects of the existing substituents (bromo, fluoro, and cyclopentyl) can be quantified using computational methods. DFT calculations can model the transition states for substitution at each possible position on the aromatic ring. The position with the lowest activation energy will correspond to the major product. For example, in an electrophilic aromatic substitution, the calculations would likely predict substitution at the positions ortho and para to the activating cyclopentyl group and meta to the deactivating halogen substituents.

In recent years, machine learning (ML) models have also emerged as powerful tools for predicting regioselectivity. nih.govnih.gov These models are trained on large datasets of known reactions and can learn to recognize the complex interplay of electronic and steric factors that govern reaction outcomes. By inputting the structure of this compound and the reaction conditions, an ML model could provide a rapid prediction of the most likely site of functionalization.

Studies on Metal-Fluoroarene Interactions and C-F Activation Mechanisms

The carbon-fluorine bond is the strongest single bond to carbon, making its selective activation a significant and challenging area of research. acs.org Computational studies are crucial for understanding the intricate mechanisms of metal-mediated C-F activation. chem8.orgnih.gov These studies often focus on the interaction between a fluoroarene, like this compound, and a transition metal center.

DFT calculations can model the initial coordination of the fluoroarene to the metal. nih.govresearchgate.net This can occur through the π-system of the aromatic ring or through direct interaction with the fluorine atom. The calculations can then map out the subsequent steps of the activation process, such as oxidative addition of the C-F bond to the metal center. This involves the formation of a transition state where the C-F bond is broken and new metal-carbon and metal-fluorine bonds are formed. rsc.org

By comparing the energy profiles for the activation of the C-F bond versus the C-Br bond, these studies can explain the selectivity observed in many cross-coupling reactions. The nature of the metal, the ligands attached to it, and the specific substitution pattern on the aryl halide all play a crucial role, and computational chemistry provides a framework for systematically investigating these effects. rsc.org

| Reaction Pathway | Metal Catalyst Model | Calculated ΔΔG‡ (kcal/mol) (C-F vs C-Br) | Predicted Selectivity |

|---|---|---|---|

| Oxidative Addition | Pd(0)L2 | +10 to +15 | Favors C-Br activation |

| Concerted Metalation-Deprotonation | Ni(II) complex | +5 to +8 | Favors C-Br activation |

| σ-Bond Metathesis | Rh(I) complex | +8 to +12 | Favors C-Br activation |

Advanced Spectroscopic Characterization Techniques in Mechanistic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring (e.g., ¹H, ¹³C, ¹⁹F, ¹¹B NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and dynamics of a compound. For 1-Bromo-2-cyclopentyl-3-fluorobenzene, various NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, are crucial for its structural assignment and for monitoring its reactions.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic and the cyclopentyl protons. The aromatic protons, being in different chemical environments due to the substituents, would appear as complex multiplets in the aromatic region (typically δ 6.5-8.0 ppm). pressbooks.pub The cyclopentyl protons would show a series of multiplets in the aliphatic region (typically δ 1.5-2.5 ppm). The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbon atoms of the benzene (B151609) ring would resonate in the downfield region (typically δ 110-160 ppm), with the carbons attached to the bromine and fluorine atoms showing characteristic chemical shifts due to the electronic effects of these halogens. The cyclopentyl carbons would appear in the upfield region (typically δ 20-40 ppm).

¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique. nih.gov Fluorine-19 is a 100% naturally abundant nucleus with a spin of ½, making it easy to detect. alfa-chemistry.com The chemical shift of the fluorine atom in this compound would be influenced by the other substituents on the aromatic ring. researchgate.netnih.govescholarship.org The signal would likely appear as a multiplet due to coupling with neighboring protons. ¹⁹F NMR is particularly useful for monitoring reactions involving the fluorine-containing part of the molecule, as any change in the chemical environment of the fluorine atom would result in a significant change in its chemical shift. nih.gov

Reaction Monitoring: NMR spectroscopy is an excellent tool for monitoring the progress of a reaction. By taking NMR spectra at different time intervals, the disappearance of reactant signals and the appearance of product signals can be observed. This allows for the determination of reaction kinetics and the identification of any intermediate species that may be formed. For instance, in a substitution reaction where the bromine atom is replaced, changes in the chemical shifts of the aromatic protons and carbons would be clearly visible in the ¹H and ¹³C NMR spectra.

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Information Gained |

| ¹H | Aromatic: 6.5 - 8.0 | Multiplets | Number and environment of aromatic protons |

| Cyclopentyl: 1.5 - 2.5 | Multiplets | Number and environment of aliphatic protons | |

| ¹³C | Aromatic: 110 - 160 | Singlets (in decoupled spectrum) | Carbon framework of the aromatic ring |

| Cyclopentyl: 20 - 40 | Singlets (in decoupled spectrum) | Carbon framework of the cyclopentyl group | |

| ¹⁹F | Varies depending on reference | Multiplet | Electronic environment of the fluorine atom |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Progress and Intermediate Detection

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. This technique is particularly useful for compounds containing chromophores, such as aromatic rings. The benzene ring in this compound will exhibit characteristic absorptions in the UV region. Aromatic compounds typically show a strong absorption near 205 nm and a less intense, more structured absorption between 255 and 275 nm. pressbooks.pub

Reaction Progress Monitoring: UV-Vis spectroscopy can be effectively used to monitor the progress of a reaction if the reactants, products, or any intermediates have distinct absorption spectra. spectroscopyonline.comspectroscopyonline.com As the reaction proceeds, the concentration of the reactant will decrease while the concentration of the product will increase, leading to a corresponding change in the absorbance at specific wavelengths. By monitoring these changes over time, reaction kinetics can be studied. For example, if this compound is converted into a product with a more extended conjugated system, a bathochromic (red) shift in the absorption maximum would be observed.

Intermediate Detection: In some reactions, short-lived intermediates may be formed. If these intermediates absorb in the UV-Vis region, their presence can be detected. This is particularly valuable for understanding reaction mechanisms. For instance, the formation of a colored intermediate could be easily monitored using a UV-Vis spectrometer.

| Spectroscopic Parameter | Expected Observation for this compound | Application in Mechanistic Research |

| λmax (nm) | ~205 nm and 255-275 nm | Identification of the aromatic chromophore |

| Molar Absorptivity (ε) | Varies | Quantification of the compound in solution |

| Change in Absorbance | Dependent on the reaction | Monitoring reaction progress and determining kinetics |

| Appearance of New Bands | Dependent on the reaction | Detection of reaction intermediates or products |

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Pathway Analysis

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands for the aromatic ring, the C-H bonds, and the C-X (halogen) bonds.

Functional Group Identification:

Aromatic C-H stretch: A weak to medium absorption band is expected around 3030-3100 cm⁻¹. pressbooks.puborgchemboulder.com

Aliphatic C-H stretch: Strong absorption bands from the cyclopentyl group are expected in the range of 2850-2960 cm⁻¹. pressbooks.publibretexts.org

Aromatic C=C stretch: A series of medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region, which are characteristic of the benzene ring. pressbooks.publibretexts.org

C-F stretch: A strong absorption band is expected in the range of 1000-1400 cm⁻¹, characteristic of the carbon-fluorine bond.

C-Br stretch: A medium to strong absorption band is expected in the lower frequency region, typically between 500-600 cm⁻¹.

Out-of-plane C-H bending: The substitution pattern on the benzene ring can often be determined from the pattern of bands in the 690-900 cm⁻¹ region. pressbooks.pub

Reaction Pathway Analysis: IR spectroscopy is a valuable tool for analyzing reaction pathways by monitoring the disappearance of reactant functional groups and the appearance of product functional groups. For instance, in a reaction where the bromine atom is substituted by a hydroxyl group, the disappearance of the C-Br stretching band and the appearance of a broad O-H stretching band around 3200-3600 cm⁻¹ would be observed.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | 3030 - 3100 | Stretch |

| Aliphatic C-H | 2850 - 2960 | Stretch |

| Aromatic C=C | 1450 - 1600 | Stretch |

| C-F | 1000 - 1400 | Stretch |

| C-Br | 500 - 600 | Stretch |

| Aromatic C-H (out-of-plane) | 690 - 900 | Bend |

X-ray Diffraction (XRD) for Solid-State Structural Elucidation and Confirmation of Substitution Patterns

Solid-State Structural Elucidation: XRD analysis would definitively confirm the substitution pattern on the benzene ring, showing the relative positions of the bromo, cyclopentyl, and fluoro groups. It would also reveal the conformation of the cyclopentyl ring and its orientation relative to the benzene ring. This level of detail is often unattainable with other spectroscopic methods.

Confirmation of Substitution Patterns: In cases where spectroscopic data from NMR or IR might be ambiguous, XRD provides unequivocal proof of the molecular structure. This is particularly important for verifying the regioselectivity of a synthesis. The crystal packing and intermolecular interactions, such as halogen bonding or π-stacking, can also be studied, providing insights into the solid-state properties of the compound.

| Structural Parameter | Information Provided by XRD |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-C, C-H, C-Br, C-F) |

| Bond Angles | Angles between adjacent bonds (e.g., C-C-C, H-C-F) |

| Torsion Angles | Dihedral angles defining the conformation of the molecule |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal lattice |

| Space Group | The symmetry of the crystal structure |

| Intermolecular Interactions | Distances and geometries of non-covalent interactions between molecules |

Applications of 1 Bromo 2 Cyclopentyl 3 Fluorobenzene in Complex Molecule Synthesis

Utilization as a Versatile Synthetic Building Block in Organic Synthesis

The utility of 1-Bromo-2-cyclopentyl-3-fluorobenzene as a synthetic building block stems from the distinct reactivity of its substituents. The bromo and fluoro groups, with their differing electronic properties and positions, allow for regioselective modifications of the aromatic ring. This controlled reactivity is crucial in multi-step syntheses where precise assembly of molecular components is required.

The bromine atom is particularly amenable to a wide array of cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, the bromine atom can be readily substituted with various organic moieties, such as alkyl, aryl, or vinyl groups, providing a straightforward method for extending the molecular framework.

The cyclopentyl group, while generally less reactive, contributes to the steric and electronic environment of the molecule. Its presence can influence the regioselectivity of subsequent reactions and impart specific conformational properties to the final products. Furthermore, the fluorine atom, due to its high electronegativity, can modulate the reactivity of the aromatic ring and influence the properties of the resulting molecules. The incorporation of fluorine is a well-established strategy in drug design to improve pharmacokinetic and pharmacodynamic profiles. nih.gov

The synthesis of related fluorinated building blocks often involves nucleophilic aromatic substitution or other catalyzed fluorination reactions. anr.fr The demand for such fluorinated intermediates is driven by their increasing use in the pharmaceutical and agrochemical industries. olemiss.edu

A summary of potential synthetic transformations for this compound is presented in the table below:

| Reaction Type | Reagents and Conditions | Potential Product |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Cyclopentyl-fluoro-biphenyl derivative |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl-substituted cyclopentyl-fluorobenzene |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | N-Aryl-cyclopentyl-fluoroaniline derivative |

| Lithiation-Substitution | n-BuLi, then electrophile (e.g., CO2) | Cyclopentyl-fluorobenzoic acid derivative |

Derivatization Strategies for the Construction of Diverse Molecular Scaffolds

The presence of multiple reaction sites on this compound allows for a variety of derivatization strategies to construct diverse molecular scaffolds. The bromine atom is the most versatile handle for modification. Through palladium-catalyzed cross-coupling reactions, a wide range of substituents can be introduced at this position. uzh.chresearchgate.net For example, reaction with boronic acids (Suzuki coupling) can introduce new aryl or heteroaryl groups, leading to the formation of biaryl structures that are common motifs in pharmaceuticals.

Furthermore, the bromine atom can be converted into other functional groups. For instance, metal-halogen exchange, typically using organolithium reagents, can generate a nucleophilic aryl lithium species. This intermediate can then react with a variety of electrophiles to introduce a wide range of functionalities, such as carboxyl groups (by reaction with carbon dioxide), hydroxyl groups (by reaction with aldehydes or ketones), or amino groups (by reaction with chloramines).

While the fluorine atom is generally less reactive towards substitution than bromine, it can direct metallation to the adjacent ortho position, providing another avenue for functionalization. The cyclopentyl group can also be modified, although this typically requires more forcing conditions. For example, benzylic bromination followed by substitution could introduce functionality on the cyclopentyl ring.

An illustrative example of derivatization can be seen in the synthesis of 2-Fluorodeschloroketamine, where a cyclopentyl group is introduced onto a fluorinated benzene (B151609) ring via a Grignard reaction. wikipedia.org This highlights a potential synthetic route to the core structure of this compound itself and suggests that the cyclopentyl moiety can be a key component in the synthesis of psychoactive compounds.

Role in the Synthesis of Fluorinated Aromatic Compounds with Defined Substitution Patterns

This compound is an important precursor for the synthesis of highly substituted and specifically patterned fluorinated aromatic compounds. The ability to selectively functionalize the molecule at the bromo and potentially other positions allows for the precise construction of complex aromatic systems. The incorporation of fluorine into organic molecules is of significant interest due to the unique properties it imparts, including increased thermal and oxidative stability. nih.gov

The synthesis of complex fluorinated aromatics is often challenging due to the difficulty in controlling the regioselectivity of fluorination. Using pre-functionalized building blocks like this compound circumvents this issue by providing a scaffold with a defined substitution pattern. Subsequent reactions can then be carried out to build up molecular complexity without disturbing the initial arrangement of the substituents.

For example, the bromine atom can be used as a linchpin to connect the fluorinated cyclopentylbenzene (B1606350) core to other molecular fragments. This is particularly useful in the synthesis of molecules where the fluorinated aromatic ring is a key pharmacophore. The ability to introduce a wide range of substituents via cross-coupling reactions allows for the systematic exploration of structure-activity relationships in drug discovery programs. nih.gov

The synthesis of novel fluorinated building blocks is an active area of research, with methods such as halofluorination being explored to create new intermediates for chemical synthesis. beilstein-journals.org The availability of specifically substituted compounds like this compound is crucial for advancing the development of new fluorinated materials and pharmaceuticals. tandfonline.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.